molecular formula C23H22N4O3S B2710153 N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946326-54-1

N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2710153
CAS RN: 946326-54-1
M. Wt: 434.51
InChI Key: VSAGOFKZYYPCRD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related pyrimidinone and oxazinone derivatives involves multiple steps starting from citrazinic acid, highlighting the compound's relevance in antimicrobial research. The process includes condensation, cyclization, and methylation steps to produce a range of antimicrobial agents (Hossan et al., 2012). The structural analysis of these compounds, including their crystal structures, reveals a folded conformation around the methylene atom of the thioacetamide bridge, which could be crucial for their biological activities (Subasri et al., 2016).

Anticonvulsant Applications

A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsants, exploring the chemical interactions and potential efficacy of these compounds in seizure models. The research underlines the importance of structural modifications for enhancing biological activity (Severina et al., 2020).

Corrosion Inhibition

The compound's derivatives have been studied for their potential as corrosion inhibitors, showcasing their utility beyond biomedical applications. This research highlights the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives, examining their effectiveness in protecting steel against corrosion, thus presenting an industrial application perspective (Yıldırım & Cetin, 2008).

Antimicrobial Activity

Research into new heterocycles incorporating antipyrine moiety, derived from the compound, showcases its versatility in generating antimicrobial agents. This work involved the synthesis of various heterocyclic compounds demonstrating significant antimicrobial potential, further emphasizing the compound's role in developing new therapeutic agents (Bondock et al., 2008).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15(28)16-8-10-17(11-9-16)25-21(29)14-31-22-19-6-4-7-20(19)27(23(30)26-22)13-18-5-2-3-12-24-18/h2-3,5,8-12H,4,6-7,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAGOFKZYYPCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.